Thioridazine

Cardiac safety hERG inhibition QT prolongation

Thioridazine is a piperidine-substituted phenothiazine derivative classified as a low-potency, first-generation antipsychotic agent. It functions as a broad-spectrum antagonist at dopamine D2 family receptors (Ki = 0.4–16 nM), serotonin 5-HT2A receptors (Ki = 4.2–10 nM), histamine H1 receptors, muscarinic M1–M3 receptors (Ki = 2.7–14 nM), and α1-adrenergic receptors (Ki = 3.2–5 nM).

Molecular Formula C21H26N2S2
Molecular Weight 370.6 g/mol
CAS No. 130-61-0; 50-52-2
Cat. No. B15617058
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameThioridazine
CAS130-61-0; 50-52-2
Molecular FormulaC21H26N2S2
Molecular Weight370.6 g/mol
Structural Identifiers
InChIInChI=1S/C21H26N2S2/c1-22-13-6-5-7-16(22)12-14-23-18-8-3-4-9-20(18)25-21-11-10-17(24-2)15-19(21)23/h3-4,8-11,15-16H,5-7,12-14H2,1-2H3
InChIKeyKLBQZWRITKRQQV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request
Handling Information
SolubilitySoluble in alcohol (1 in 6), chloroform (1 in 0.81), ether (1 in 3);  freely soluble in dehydrated alcohol. Insoluble in water
Slightly soluble in acetone
In water, log units of molar solubility, mole/L = -5.82 (0.560 mg/L)
8.55e-04 g/L

Structure & Identifiers


Interactive Chemical Structure Model





Thioridazine (CAS 130-61-0; 50-52-2): A Piperidine Phenothiazine with Polyreceptor Pharmacology, Repurposing Potential, and Defined Cardiac Liability


Thioridazine is a piperidine-substituted phenothiazine derivative classified as a low-potency, first-generation antipsychotic agent [1]. It functions as a broad-spectrum antagonist at dopamine D2 family receptors (Ki = 0.4–16 nM), serotonin 5-HT2A receptors (Ki = 4.2–10 nM), histamine H1 receptors, muscarinic M1–M3 receptors (Ki = 2.7–14 nM), and α1-adrenergic receptors (Ki = 3.2–5 nM) [2]. Beyond its historical psychiatric indication, thioridazine has generated substantial contemporary interest for its repurposing potential: it selectively targets cancer stem cells while sparing normal hematopoietic stem cells, reverses P-glycoprotein-mediated multidrug resistance, and exhibits bactericidal activity against drug-resistant Mycobacterium tuberculosis, including MDR and XDR strains [3][4].

Why Thioridazine Cannot Be Interchanged with Other Phenothiazines or Antipsychotics Without Compromising Experimental or Clinical Outcomes


Despite belonging to the phenothiazine class alongside chlorpromazine, trifluoperazine, and perphenazine, thioridazine possesses a unique combination of pharmacodynamic properties that preclude simple substitution. Among phenothiazines, it is the most potent blocker of the hERG cardiac potassium channel (IC50 = 224 ± 42 nM), approximately 7-fold more potent than chlorpromazine (IC50 = 1561 ± 281 nM), directly translating to the highest class-associated risk of QTc prolongation and torsade de pointes [1]. Its balanced polyreceptor profile—conferring high 5-HT2A affinity (Ki = 4.2 nM) alongside D2 blockade—distinguishes it from the highly D2-selective haloperidol (5-HT2A Ki = 25 nM; m1 Ki = 1475 nM vs. thioridazine m1 Ki = 2.7 nM) [2]. Furthermore, thioridazine's unique ability to selectively eliminate cancer stem cells (EC50 ≤ 9.4 µM) while sparing normal hematopoietic stem and progenitor cells has no demonstrated equivalent among other clinically available antipsychotics, making compound identity critical for oncology repurposing studies [3]. These pharmacodynamic distinctions carry direct consequences for experimental reproducibility, clinical safety monitoring requirements, and procurement specifications.

Thioridazine: Quantified Differentiation Evidence Against Key Comparators for Scientific Selection and Procurement Decisions


hERG Channel Blockade Potency Among Phenothiazines: Thioridazine Is the Most Potent Cardiac Potassium Channel Inhibitor in Its Class

In a direct head-to-head comparison of four phenothiazine drugs tested in Chinese hamster ovary (CHO) cells expressing hERG channels using whole-cell patch-clamp electrophysiology, thioridazine demonstrated the most potent hERG blockade with an IC50 of 224 ± 42 nM. This was 4.5-fold more potent than perphenazine (IC50 = 1003 ± 71 nM), 6.3-fold more potent than trifluoperazine (IC50 = 1406 ± 124 nM), and 7.0-fold more potent than chlorpromazine (IC50 = 1561 ± 281 nM) [1]. In a separate study by Kongsamut et al. (2002), thioridazine was shown to display less than 10-fold selectivity for dopamine D2 or 5-HT2A receptors relative to its hERG channel affinity, in contrast to olanzapine's 100–1000-fold selectivity window [2]. This narrow therapeutic-to-cardiotoxic ratio defines thioridazine as the highest-risk phenothiazine for drug-induced long QT syndrome.

Cardiac safety hERG inhibition QT prolongation phenothiazine comparator

Therapeutic Safety Indices for Cardiovascular Adverse Effects: Thioridazine vs. Haloperidol in a Direct In Vivo Comparison

In a comparative in vivo study in anesthetized dogs, Brannan et al. (1980) directly assessed the cardiovascular effects of thioridazine, haloperidol, and chlorpromazine against their respective neuroleptic potencies. Haloperidol was 180 times more potent than thioridazine as a neuroleptic, meaning that at therapeutically equivalent antipsychotic doses, thioridazine produces disproportionately greater cardiovascular depression. The therapeutic safety indices (cardiovascular effect dose / neuroleptic dose) for thioridazine were: alpha-adrenergic blockade = 0.05, hypotension = 1, myocardial depression = 3, and ventricular conduction delay = 1. By comparison, haloperidol's corresponding indices were 4, 145, 235, and 125, respectively [1]. On a milligram basis, thioridazine was 0.5 times as potent as haloperidol as an alpha-adrenergic blocker and as a myocardial depressant [1].

Cardiovascular safety therapeutic index alpha-adrenergic blockade neuroleptic potency

Divergent Polyreceptor Binding Profile: Thioridazine Exhibits High Muscarinic M1 Affinity vs. Negligible M1 Binding by Haloperidol

Comparative receptor binding data from a standardized panel reveals fundamental differences in polyreceptor engagement between thioridazine and haloperidol. Thioridazine binds to muscarinic M1 receptors with Ki = 2.7 nM and to M2 receptors with Ki = 14 nM, whereas haloperidol shows negligible muscarinic binding (M1 Ki = 1475 nM)—a difference of approximately 546-fold [1]. For serotonin 5-HT2A receptors, thioridazine (Ki = 4.2 nM) has approximately 6-fold higher affinity than haloperidol (Ki = 25 nM), yielding 5-HT2A/D2 affinity ratios of 0.26 for thioridazine versus 17.9 for haloperidol [1]. Functionally, thioridazine is a weaker muscarinic M2 antagonist (Kb = 601 nM) than olanzapine (Kb = 188 nM), being approximately 3.2-fold less potent at blocking hippocampal M2 autoreceptors in vivo [2].

Receptor binding profile muscarinic antagonism D2/5-HT2A selectivity phenothiazine comparator

5-HT2 Receptor Down-Regulation After Chronic Treatment: Divergent Neuroadaptive Responses Between Thioridazine and Chlorpromazine

In a study directly comparing the effects of 21-day subchronic treatment on serotonin 5-HT2 receptor binding density in rat cerebral cortex, Andree et al. (1986) demonstrated that thioridazine produced only an 18% reduction in [3H]spiperone binding to 5-HT2 receptors, whereas chlorpromazine reduced binding density by 60% under identical treatment conditions (P < 0.05). The more selective dopamine D2 antagonists haloperidol and sulpiride were totally ineffective (no significant reduction) [1]. The 3.3-fold difference in 5-HT2 down-regulation magnitude between thioridazine and chlorpromazine indicates that despite their shared phenothiazine scaffold, these compounds induce markedly different neuroadaptive changes in serotonergic systems upon chronic exposure.

5-HT2 receptor regulation chronic treatment neuroadaptive response chlorpromazine comparator

Selective Targeting of Cancer Stem Cells with Sparing of Normal Hematopoietic Stem and Progenitor Cells: A Differentiating Feature Absent in Other Evaluated Antipsychotics

Sachlos et al. (2012) employed a discovery platform comparing neoplastic human pluripotent stem cells (hPSCs) against normal hPSCs to screen compound libraries. Thioridazine was identified as selectively inducing differentiation of neoplastic hPSCs (EC50 ≤ 9.4 µM for the v1H9 line) while completely sparing normal H9 human embryonic stem cells (hESCs), adult fibroblast-derived iPSCs, and hematopoietic stem-progenitor cells (HSPCs). At concentrations effective against neoplastic cells, normal hematopoietic stem cells from cord blood maintained their ability to form colonies in vitro and to engraft recipient mice, where they reconstituted all hematopoietic lineages [1]. This selective toxicity profile was not observed for other antipsychotics or dopamine receptor antagonists tested in the same screen [1]. The selectivity index (neoplastic vs. normal stem cell toxicity) is qualitatively distinct from the broader cytotoxicity of comparator phenothiazines such as chlorpromazine, which lacks equivalent CSC selectivity data .

Cancer stem cells leukemia drug repurposing hematopoietic stem cells

Anti-Tuberculosis Mutation Prevention: Thioridazine Resistance Emergence Rate Superior to First-Line Drugs in Pharmacokinetic-Pharmacodynamic Modeling

In a hollow-fiber infection model study comparing thioridazine against first-line anti-tuberculosis drugs against Mycobacterium tuberculosis, Musuka et al. (2013) demonstrated that while the potency and efficacy of first-line drugs (isoniazid, rifampicin) declined dramatically as M. tuberculosis replication rates decreased, the bactericidal activity of thioridazine actually improved against slowly replicating and nonreplicating persistent bacilli [1]. Critically, the mutation prevalence to 3 times the thioridazine MIC was less than 1 × 10⁻¹¹, which is superior to the combined mutation prevention capacity of two or more first-line drugs [1]. The MIC90 for wild-type M. tuberculosis was established at 16 mg/L (tentative ECOFF), with MICs ranging 4–32 µg/mL depending on the strain and testing system [2][3]. Thioridazine demonstrated equivalent in vitro activity against both drug-susceptible and MDR/XDR strains, with >77% of all tested strains exhibiting MICs ≤10 µg/mL [3].

Tuberculosis drug resistance mutation prevention Mycobacterium tuberculosis pharmacodynamic modeling

Thioridazine: High-Value Research and Industrial Application Scenarios Supported by Quantitative Differentiation Evidence


Cardiac Safety Screening and hERG Liability Reference Standard

Thioridazine serves as an essential positive control compound for cardiac ion channel safety screening panels precisely because it is the most potent hERG blocker among phenothiazines (IC50 = 224 ± 42 nM, 7-fold more potent than chlorpromazine) and exhibits <10-fold selectivity for therapeutic targets (D2, 5-HT2A) relative to hERG [1]. Its established safety indices (myocardial depression safety index = 3 vs. haloperidol = 235) make it an ideal reference compound for validating predictive cardiac toxicity assays and for benchmarking new chemical entities during preclinical safety evaluation [2].

Cancer Stem Cell-Targeted Drug Discovery and Leukemia Repurposing Research

Thioridazine is uniquely validated as a cancer stem cell (CSC)-selective agent that induces differentiation of neoplastic hPSCs (EC50 ≤ 9.4 µM) while completely sparing normal hematopoietic stem and progenitor cells—a selectivity profile not demonstrated by any other antipsychotic in the same screening platform [3]. This evidence supports its use as a chemical biology probe for CSC biology, as a positive control in CSC-targeted phenotypic screens, and as a lead compound for medicinal chemistry optimization aimed at eliminating the dopaminergic/CNS activity while retaining anti-CSC efficacy.

Multidrug-Resistant Tuberculosis (MDR/XDR-TB) Adjunctive Therapy Research

Thioridazine's mutation prevention advantage (<1×10⁻¹¹ at 3× MIC), superior to that of ≥2 first-line anti-TB drugs combined, combined with its retained bactericidal activity against nonreplicating persistent M. tuberculosis, positions it as a high-priority tool compound for developing shorter-duration tuberculosis regimens [4]. Its consistent in vitro activity against MDR and XDR clinical strains (77% of strains with MIC ≤10 µg/mL) supports its use in combination therapy studies targeting drug-resistant TB, where conventional antibiotics have diminished efficacy [5].

Polypharmacology Reference Standard for Muscarinic and Serotonergic Receptor Profiling

With its distinct polyreceptor engagement profile—high-affinity binding to M1 (Ki = 2.7 nM), M2 (Ki = 14 nM), 5-HT2A (Ki = 4.2 nM), and D2 (Ki = 16 nM) receptors—thioridazine serves as a multi-target reference standard for calibrating receptor binding and functional assay panels [6]. Its 546-fold higher M1 affinity compared to haloperidol and its differential 5-HT2 down-regulation profile (18% vs. chlorpromazine 60%) make it indispensable for studies investigating the functional consequences of balanced vs. D2-selective receptor antagonism in neuropharmacology [7].

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